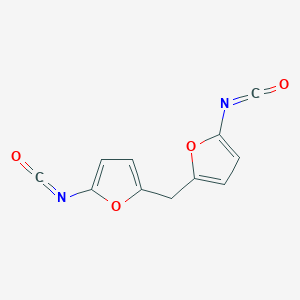
2,2'-Methylenebis(5-isocyanatofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(5-isocyanatofuran) is a chemical compound with the molecular formula C11H6N2O4. It contains two furan rings connected by a methylene bridge, each substituted with an isocyanate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-isocyanatofuran) typically involves the reaction of 2,2’-methylenebis(5-hydroxyfuran) with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific method employed .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(5-isocyanatofuran) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Common reagents for reactions involving 2,2’-Methylenebis(5-isocyanatofuran) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed
The major products formed from reactions with 2,2’-Methylenebis(5-isocyanatofuran) include polyurethanes, ureas, and other polymeric materials. These products have applications in coatings, adhesives, and foams .
Applications De Recherche Scientifique
2,2’-Methylenebis(5-isocyanatofuran) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is investigated for its potential in creating advanced materials with unique properties.
Biological Research:
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(5-isocyanatofuran) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(5-methylfuran): Similar structure but with methyl groups instead of isocyanate groups.
2,2’-Methylenebis(5-hydroxyfuran): Precursor to 2,2’-Methylenebis(5-isocyanatofuran) with hydroxyl groups instead of isocyanate groups.
Uniqueness
2,2’-Methylenebis(5-isocyanatofuran) is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for polymerization and other chemical reactions. This reactivity distinguishes it from similar compounds that lack isocyanate groups .
Propriétés
Numéro CAS |
88768-51-8 |
|---|---|
Formule moléculaire |
C11H6N2O4 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
2-isocyanato-5-[(5-isocyanatofuran-2-yl)methyl]furan |
InChI |
InChI=1S/C11H6N2O4/c14-6-12-10-3-1-8(16-10)5-9-2-4-11(17-9)13-7-15/h1-4H,5H2 |
Clé InChI |
OMPWADUMOOLUGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)N=C=O)CC2=CC=C(O2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


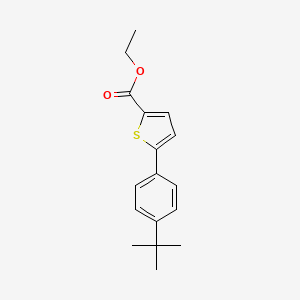
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

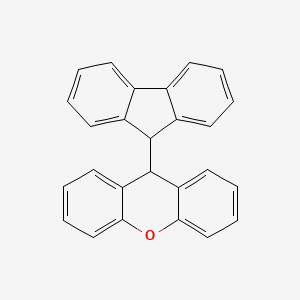
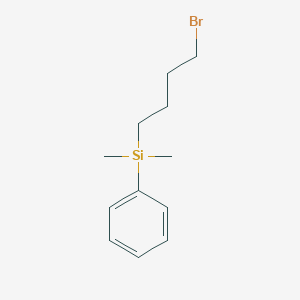
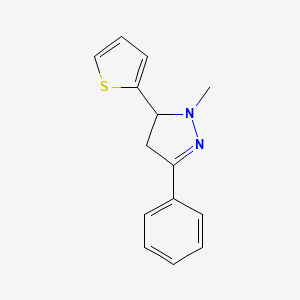
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
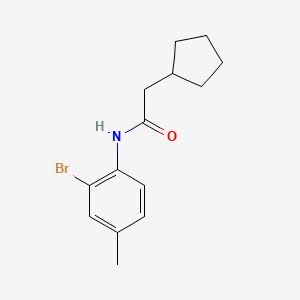
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
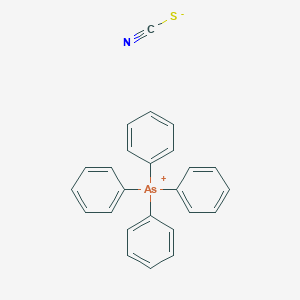

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)
